molecular formula C6H6BrClN2O B13710167 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one

5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B13710167
M. Wt: 237.48 g/mol
InChI Key: ONMNAOCGOJJDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one (CAS: 2356116-04-4) is a halogenated pyrimidinone derivative with the molecular formula C₆H₆BrClN₂O and a molecular weight of 237.48 g/mol . The compound features a pyrimidinone core substituted with bromo (C5), chloro (C2), and methyl groups (C3 and C6). Its structure is characterized by a planar pyrimidine ring, with substituents influencing electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-2-chloro-3,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(11)10(2)6(8)9-3/h1-2H3

InChI Key

ONMNAOCGOJJDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)Cl)C)Br

Origin of Product

United States

Biological Activity

5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one (CAS 2356116-04-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₆H₆BrClN₂O
  • Molar Mass: 221.48 g/mol
  • Structure:
    BrC6H6ClN2O\text{Br}-\text{C}_6\text{H}_6\text{Cl}\text{N}_2\text{O}

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural features have shown effectiveness against various herpes viruses such as HSV-1 and HSV-2, as well as cytomegalovirus (HCMV) and varicella-zoster virus (VZV) .

Antibacterial Properties

The compound's potential antibacterial activity has been evaluated against gram-positive bacteria. A study involving various pyrimidine derivatives found that compounds with similar structures demonstrated significant antibacterial effects. Specifically, derivatives showed efficacy comparable to clinically used antibiotics like ampicillin and isoniazid .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies suggest that certain derivatives possess selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal mammalian cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis: Similar compounds have been shown to interfere with DNA and RNA synthesis in viral pathogens.
  • Targeting Enzymatic Pathways: The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or viral replication.

Case Studies

StudyFindings
Study on Antiviral ActivityDemonstrated broad-spectrum antiviral activity against HSV and HCMV .
Antibacterial Efficacy EvaluationShowed comparable effectiveness to standard antibiotics against gram-positive bacteria .
Cytotoxicity AssessmentIndicated selective toxicity towards cancer cells with minimal effects on normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinones and related heterocycles exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₆BrClN₂O Br (C5), Cl (C2), CH₃ (C3, C6) 237.48 High lipophilicity; potential agrochemical intermediate
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ Br (C5), Cl (C2), NH₂ (C4) 208.44 Forms 2D hydrogen-bonded networks; pharmaceutical intermediate
5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one C₅H₄BrClN₂O Br (C5), Cl (C6), CH₃ (C3) 221.46 Planar structure; used in crystallography studies
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one C₅H₅BrN₂OS Br (C5), SCH₃ (C2) 221.08 Thioether group enhances nucleophilic reactivity
2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one C₅H₆BrN₃O Br (C5), NH₂ (C2), CH₃ (C6) 204.03 Amino group facilitates hydrogen bonding; antiviral research

Key Differences and Insights

This may reduce solubility in polar solvents but enhance membrane permeability in biological systems. Replacement of Cl with SCH₃ (as in 5-bromo-2-(methylthio)pyrimidin-4(3H)-one) introduces a sulfur atom, altering electronic properties and enabling participation in nucleophilic substitution reactions .

Hydrogen-Bonding and Crystal Packing: The NH group in 5-bromo-2-chloropyrimidin-4-amine facilitates intermolecular N–H···N hydrogen bonds, forming supramolecular networks .

Synthetic Pathways: Halogenation methods are common. 5-bromo-2-chloropyrimidin-4-amine is prepared via tin(II) chloride reduction of nitro precursors, highlighting the versatility of pyrimidinones in redox chemistry .

Physicochemical Properties: The target compound’s higher molecular weight (237.48 vs. 204.03 for 2-amino-5-bromo-6-methylpyrimidin-4(1H)-one) suggests differences in melting points and solubility. However, specific data are absent in the provided evidence.

Potential Applications: Pyrimidinones with methyl and halogen substituents, such as 5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone (ethirimol), are used as fungicides . The target compound’s halogen-methyl pattern may similarly position it as an agrochemical intermediate.

Preparation Methods

One-Step Synthesis from 2-Bromomalonaldehyde and Amidines

A notable method for preparing 5-bromo-2-substituted pyrimidines involves the condensation of 2-bromomalonaldehyde with amidines in glacial acetic acid, catalyzed by molecular sieves, followed by acid-promoted cyclization. This method yields 5-bromo-2-substituted pyrimidines efficiently in a one-step process.

Procedure Summary:

  • At 0°C, 2-bromomalonaldehyde (0.1 mol) is added to glacial acetic acid (150 mL) with 3Å molecular sieves (2 g).
  • The mixture is heated to 80°C, and benzamidine hydrochloride (0.1 mol) in acetic acid (60 mL) is added dropwise over 30 minutes.
  • The reaction temperature is raised to 100°C and maintained for 8 hours until completion (monitored by HPLC).
  • After cooling, water is added, and the product is isolated by filtration and organic extraction.
  • The crude product is purified by washing and drying under vacuum.

Yield and Purity:

  • The process yields 5-bromo-2-phenylpyrimidine with a 33% isolated yield.
  • The method is straightforward but may require optimization for higher yields and specific substitution patterns.

This approach highlights the use of 2-bromomalonaldehyde as a key intermediate for introducing the bromine substituent at the 5-position of the pyrimidine ring.

One-Pot Synthesis via Friedel-Crafts Acylation and Borohydride Reduction

Another advanced synthetic route, although described for a related compound (5-bromo-2-chloro-4'-ethoxy diphenylmethane), provides valuable insights into efficient one-pot halogenated aromatic compound synthesis that could be adapted for pyrimidinone derivatives.

Key Features:

  • Starting from 2-chloro-5-bromobenzoic acid , conversion to the corresponding acid chloride using thionyl chloride.
  • Sequential Friedel-Crafts acylation using phenetole and Lewis acid catalysts (e.g., AlCl3).
  • Subsequent hydroboration reduction using sodium or potassium borohydride in the same pot.
  • The use of the same Lewis acid catalyst in both steps reduces catalyst consumption.
  • The process minimizes waste, simplifies purification, and lowers production costs.

Reaction Conditions:

Step Conditions Reagents Notes
Acid chloride formation 50–70°C reflux under nitrogen 2-chloro-5-bromobenzoic acid, SOCl2 Removal of excess SOCl2 under vacuum
Friedel-Crafts acylation -20 to 10°C, 2–3 hours Phenetole, AlCl3, organic solvent (THF) Controlled addition to maintain <10°C
Borohydride reduction 0–10°C initial, then 70°C for 16–20 hours NaBH4 or KBH4 Slow addition, temperature control
Workup and purification Room temperature, extraction, recrystallization Water, dichloromethane, alcohol solvents Activated carbon decolorizing

Outcome:

  • Yield of 57% with HPLC purity of 98.5% for the target compound.
  • The method emphasizes operational simplicity and cost-effectiveness.
  • Potential adaptation for pyrimidinone derivatives by modifying the aromatic components and reaction parameters.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Type Yield (%) Purity (%) Advantages Limitations
One-step condensation with amidines 2-bromomalonaldehyde, amidines Cyclization in acetic acid ~33 Not specified Simple, direct synthesis Moderate yield, purification needed
One-pot Friedel-Crafts + reduction 2-chloro-5-bromobenzoic acid, SOCl2, AlCl3, NaBH4 Acid chloride formation, Friedel-Crafts, reduction 57 98.5 Efficient, catalyst reuse, less waste Specific to diphenylmethane derivatives; adaptation needed

Research Findings and Notes

  • The one-step condensation method is effective for introducing bromine at the 5-position of pyrimidine rings via bromomalonaldehyde intermediates, but yields can be improved by optimizing reaction times, temperature, and purification steps.
  • The one-pot Friedel-Crafts and borohydride reduction method demonstrates how combining sequential reactions with catalyst reuse can streamline synthesis, reduce costs, and minimize environmental impact.
  • Both methods require careful control of reaction conditions (temperature, stoichiometry, solvent choice) to maximize yield and purity.
  • The choice of Lewis acid catalysts (AlCl3, ZnCl2) and solvents (THF, dichloromethane) significantly influences reaction efficiency and product isolation.
  • No direct preparation method exclusively for 5-bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one was found in the reviewed documents, but the described methods for closely related halogenated pyrimidines and aromatic compounds provide a strong foundation for developing tailored synthetic routes.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one be optimized to improve yield and purity?

  • Methodological Answer : Optimize chlorination steps using phosphoryl chloride (POCl₃) under controlled conditions. For example, demonstrates that heating pyrimidinone derivatives with POCl₃ at 100°C for 1 hour effectively introduces chlorine substituents. Post-reaction, neutralize with saturated sodium bicarbonate, extract with dichloromethane (DCM), and dry over anhydrous Na₂SO₄ to isolate the crude product . Further purification via column chromatography (silica gel, gradient elution) can enhance purity.

Q. What spectroscopic techniques are recommended to confirm the regiochemistry of substituents in this compound?

  • Methodological Answer : Use ¹H NMR and 2D NMR (COSY, HSQC) to resolve overlapping signals. highlights the utility of ¹H NMR in identifying coupling constants between adjacent protons on the pyrimidinone ring. For bromine and chlorine substituents, nuclear Overhauser effect (NOE) experiments can differentiate between para and meta positions . Mass spectrometry (HRMS) further confirms molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities. and emphasize that commercial suppliers often lack analytical data, necessitating in-house validation. Differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting-point deviations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., using DCM/hexane). Collect diffraction data and refine the structure using SHELXL ( ). For disordered atoms (e.g., methyl groups), apply restraints to thermal parameters. demonstrates how hydrogen-bonding networks and π-π stacking interactions (3.7–3.8 Å face-to-face distances) stabilize the crystal lattice, aiding in structural validation .

Q. How should researchers address contradictions between NMR and X-ray crystallography data?

  • Methodological Answer : Cross-validate using computational models. For instance, optimize the geometry with density functional theory (DFT) at the B3LYP/6-31G* level and compare calculated NMR chemical shifts (via GIAO method) with experimental data. ’s NMR assignments for a related pyrimidinone derivative provide a template for benchmarking . If discrepancies persist, re-examine crystallographic data for twinning or solvent effects using SHELXE ( ) .

Q. What mechanistic insights can be gained from studying substitution reactions involving this compound?

  • Methodological Answer : Perform kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF). Monitor reaction progress via LC-MS and isolate intermediates. ’s use of POCl₃ suggests an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups (Br, Cl) activate the pyrimidinone ring. Isotope labeling (e.g., ¹⁸O in the carbonyl group) can track oxygen participation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.